molecular formula C19H19N3O2 B2643231 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide CAS No. 899952-27-3

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide

Cat. No.: B2643231
CAS No.: 899952-27-3
M. Wt: 321.38
InChI Key: BMGRWJBMXOJKAV-UHFFFAOYSA-N
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Description

Phthalazinone derivatives are a class of compounds that have been studied for their potential biological activities . They often serve as key intermediates in the synthesis of various bioactive molecules .


Molecular Structure Analysis

Phthalazinone derivatives generally contain a phthalazinone core, which consists of a two-ring system with one benzene ring and one pyridazine ring . The specific substituents attached to this core can greatly influence the properties and activities of the compound.


Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions, depending on their specific structures and the conditions used . These reactions can be used to further modify the compounds or to study their properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives can vary depending on their specific structures . These properties can include factors such as density, boiling point, refractive index, and various spectroscopic properties .

Scientific Research Applications

Neuroprotective Applications

ONO-1924H, a derivative of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide, has shown neuroprotective effects. It's a novel inhibitor of poly ADP-ribose polymerase (PARP) and has demonstrated effectiveness in reducing cell death induced by hydrogen peroxide in PC12 cells. In vivo studies with rats also showed significant reduction in cerebral damage and improvement in neurological deficits caused by middle cerebral artery occlusion, indicating its potential as a therapeutic agent for ischemic stroke (Kamanaka et al., 2004).

Antimicrobial Properties

Compounds derived from this compound have been observed to exhibit antimicrobial activity. 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, showed notable antimicrobial properties against various bacterial and fungal strains (Sridhara et al., 2010). Additionally, some condensed [4‐(2,4,6‐Trimethylphenyl)‐1(2H)‐oxo‐phthalazin‐2‐yl]acetic acid hydrazide derivatives were synthesized and showed antimicrobial activity, marking them as potential candidates for further research in this area (El-Hashash et al., 2012).

Anti-inflammatory and Anticancer Activity

Mechanism of Action

The mechanism of action of phthalazinone derivatives can vary widely, depending on their specific structures and the biological targets they interact with . Some derivatives have been found to inhibit certain enzymes, while others may interact with various cellular structures or processes .

Safety and Hazards

The safety and hazards associated with phthalazinone derivatives can depend on factors such as their specific structures, how they are used, and the amount of exposure . As with any chemical compound, appropriate safety precautions should be taken when handling these derivatives.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-18(12-6-9-14-7-2-1-3-8-14)20-13-17-15-10-4-5-11-16(15)19(24)22-21-17/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRWJBMXOJKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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